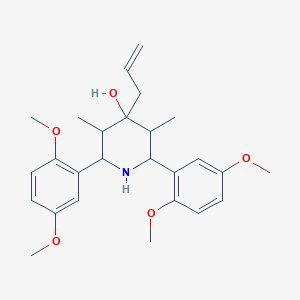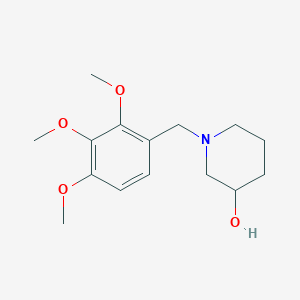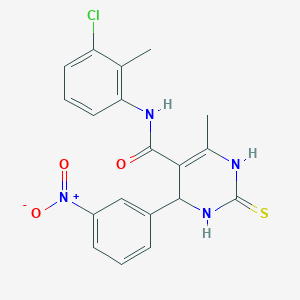![molecular formula C21H13Cl3N2O2 B5106163 2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5106163.png)
2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide, also known as DCPIB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of volume-regulated anion channels (VRACs), which are ion channels that play an important role in regulating cell volume and maintaining cellular homeostasis.
作用機序
2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide inhibits VRACs by binding to a specific site on the channel protein. This binding prevents the channel from opening, thus preventing the flow of ions across the cell membrane. This inhibition of VRACs leads to a decrease in cell volume, which can have various effects on cellular function and physiology.
Biochemical and Physiological Effects:
In addition to its role in regulating cell volume, VRACs have been shown to play a role in a variety of cellular processes, including proliferation, migration, and apoptosis. 2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide has been shown to affect these processes by inhibiting VRACs, leading to changes in cell morphology, migration, and survival.
実験室実験の利点と制限
One of the advantages of using 2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide in lab experiments is its specificity for VRACs. This allows researchers to specifically target these channels without affecting other ion channels or cellular processes. However, one limitation of 2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide is its potential toxicity, as it has been shown to affect cellular metabolism and viability at high concentrations.
将来の方向性
There are several future directions for research on 2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide and its potential therapeutic applications. One area of interest is the development of more potent and selective inhibitors of VRACs, which could have improved therapeutic efficacy and reduced toxicity. Another area of interest is the investigation of the role of VRACs in various diseases and the potential for VRAC inhibitors like 2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide to be used as therapeutic agents. Additionally, the use of 2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide in combination with other drugs or therapies is an area of potential future research.
合成法
The synthesis of 2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide involves several steps, starting with the reaction of 4-chlorobenzoyl chloride with 4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline to form 4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl 4-chlorobenzoate. This intermediate is then reacted with ethylamine to form 2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide, which is 2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide.
科学的研究の応用
2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide has been widely used in scientific research for its ability to inhibit VRACs. These ion channels play a critical role in regulating cell volume, and their dysfunction has been implicated in a variety of diseases, including cancer, cystic fibrosis, and ischemic brain injury. By inhibiting VRACs, 2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide has been shown to have potential therapeutic applications in these and other diseases.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl3N2O2/c22-14-5-1-12(2-6-14)9-19(27)25-16-7-3-13(4-8-16)21-26-18-11-15(23)10-17(24)20(18)28-21/h1-8,10-11H,9H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMOMRAUTCBXKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5106095.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5106099.png)
![N-{3-benzyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-4-bromobenzamide](/img/structure/B5106107.png)
![N-(1-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5106108.png)


![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B5106132.png)
![1-(3-cyclopentylpropanoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5106145.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinamine](/img/structure/B5106149.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide](/img/structure/B5106171.png)
![2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride](/img/structure/B5106183.png)
![1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5106188.png)